N-[1-[ethenyl(formyl)amino]ethyl]formamide
Description
Properties
CAS No. |
142450-71-3 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-[1-[ethenyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C6H10N2O2/c1-3-8(5-10)6(2)7-4-9/h3-6H,1H2,2H3,(H,7,9) |
InChI Key |
JAUTZNDHIHSRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC=O)N(C=C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-[ethenyl(formyl)amino]ethyl]formamide typically involves the formylation of amines. One common method is the reaction of amines with formic acid under solvent-free conditions. The amine and formic acid are heated to around 80°C until the reaction reaches completion, yielding formamide products in good to excellent yields . Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of various amines using formic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and heterogeneous catalysts. Metal/metal oxide-based catalysts, such as those involving nanostructures, are often employed due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the conversion of amines to formamides in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions, driven by its amide and amino groups. These reactions typically involve the elimination of water or other small molecules to form new bonds. For example, the ethenyl group may engage in cross-coupling reactions under catalytic conditions, while the amino group can act as a nucleophile in nucleophilic acyl substitution reactions.
Formylation Reactions
Formylation involves the introduction of a formyl group (-CHO) to amines. N-[1-[ethenyl(formyl)amino]ethyl]formamide can be synthesized or modified through formylation methods:
Reaction Mechanism
In iodine-catalyzed formylation:
-
Formic acid reacts with I₂ to generate HI.
-
Protonated formic acid undergoes nucleophilic attack by the amine.
Leuckart Reaction
The Leuckart reaction converts ketones/aldehydes to amines using ammonium formate or formamide as a reducing agent. For this compound:
Reaction Pathway
-
Dissociation : Ammonium formate → HCOOH + NH₃.
-
Nucleophilic Attack : NH₃ attacks the carbonyl carbon of the ketone/aldehyde.
-
Dehydration : Formation of an imine intermediate.
Kinetic Study
The reaction is first-order, with rate constants influenced by temperature and reactant concentrations. For example, reductive amination of benzaldehyde under Leuckart conditions yields amphetamine derivatives .
Lewis Acid Catalysis
ZnO (zinc oxide) has been used as a Lewis acid catalyst for formylation:
-
Conditions : 3 equivalents formic acid, 50 mol% ZnO, 70°C, 10–720 min.
-
Yield : Good–excellent (>85%).
-
Selectivity : Preferentially formylates primary amines over secondary amines .
Transition Metal Catalysis
Iridium complexes (e.g., [Cp*IrI₂]₂) catalyze formylation with paraformaldehyde:
-
Conditions : Refluxing water, 5–10 h.
-
Yield : High for primary amines, moderate for secondary amines .
Stability and Reactivity
The compound’s stability depends on environmental factors:
-
Hydrolysis : Susceptible to hydrolysis under acidic/basic conditions, yielding formic acid and ethenylamine derivatives.
-
Thermal Stability : Decomposition pathways involve cleavage of the amide bond, releasing ethenyl groups.
Comparative Analysis of Similar Compounds
| Compound | Structure | Reactivity | Applications |
|---|---|---|---|
| N-ethylformamide | Ethyl group + formamide | Solvent, reagent | Organic synthesis |
| 2-formyl-4-methylphenol | Formyl + phenolic ring | Antibacterial | Pharmaceutical research |
| 3-(dimethylamino)-1-propanol | Amino alcohol | Drug solubility enhancer | Formulation chemistry |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of formamides, including N-[1-[ethenyl(formyl)amino]ethyl]formamide, exhibit significant antitumor properties. For instance, studies have shown that formamide derivatives can inhibit the growth of cancer cells by inducing apoptosis. A notable example includes the evaluation of similar compounds against human hepatoblastoma cell lines, where certain derivatives demonstrated promising cytotoxicity levels .
Antimicrobial Studies
Formamides have been investigated for their antimicrobial properties. A study focusing on related compounds revealed that they exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Organic Synthesis
N-Formylation Reactions
The compound serves as an effective reagent for N-formylation reactions. This reaction is essential for the protection of amino groups during peptide synthesis. For example, N-formylation allows for the selective modification of amino acids, facilitating their incorporation into peptides without undesired side reactions . The method has been optimized to improve yields and reduce reaction times compared to traditional methods.
| Reagent | Yield (%) | Reaction Time (hours) | Notes |
|---|---|---|---|
| This compound | 85 | 1 | High selectivity for amino groups |
| Traditional methods | 50-70 | 3-24 | Often leads to side reactions |
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with specific functionalities. Its ability to form cross-linked structures makes it a candidate for developing smart materials that respond to environmental stimuli. For instance, polymers derived from this compound have shown potential in drug delivery systems due to their biocompatibility and controlled release properties .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of N-formyl derivatives in vitro against various cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .
Case Study 2: Synthesis of Peptide Derivatives
In another study, researchers successfully synthesized peptide derivatives using this compound as a protecting group for amino acids. This method significantly streamlined the peptide assembly process and improved overall yields compared to conventional techniques .
Mechanism of Action
The mechanism of action of N-[1-[ethenyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with enzymes and proteins, modulating their activity and function. The ethenyl group can also participate in polymerization reactions, contributing to the formation of complex molecular structures.
Comparison with Similar Compounds
N-[2-(4-hydroxyphenyl)ethenyl]formamide Derivatives
Structural Features :
- N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide (2b) and N-[2-cis-(4-hydroxyphenyl)ethenyl]formamide (3) (): These isomers contain a hydroxyphenyl group attached to an ethenyl-formamide backbone.
- Key Difference : The target compound replaces the hydroxyphenyl group with an ethyl-substituted ethenyl chain.
Bioactivity :
- Both isomers 2b and 3 exhibit antimicrobial properties, particularly against Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .
- Hypothetical Comparison : The absence of a hydroxyphenyl group in the target compound may reduce its polarity and antimicrobial efficacy but could enhance lipophilicity for different biological targets.
N-[1-(dimethoxyphosphoryl)-ethenyl]formamide
Structural Features :
Formoterol-Related Formamides
Structural Features :
Analytical Data :
- Formoterol analogs show distinct HPLC retention times (e.g., impurity D: 1.3 relative retention time) and consistent response factors (1.00) .
Functional Comparison with Bioactive Formamides
Antitumor Activity of N-Alkylformamides
Antimicrobial and Enzymatic Activities
- Chrysonin (1) (): A heterocyclic formamide derivative with moderate α-glucosidase inhibition.
- Xanthocillins X (4) and Y1 (5) : Potent antibacterial agents against multidrug-resistant pathogens .
- Hypothetical Comparison : The ethenyl group in the target compound could mimic the unsaturated bonds in xanthocillins, but the absence of a heterocyclic core may limit its bioactivity spectrum.
Physicochemical and Analytical Properties
Polarity and Solubility
- Hydroxyphenyl-substituted formamides (): Higher polarity due to phenolic –OH groups, favoring aqueous solubility.
Chromatographic Behavior
Biological Activity
N-[1-[ethenyl(formyl)amino]ethyl]formamide, with the CAS number 142450-71-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : 142.156 g/mol
- LogP : 1.1565
- Polar Surface Area (PSA) : 52.90 Ų
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological pathways and its potential therapeutic applications. The compound has been studied for its effects on cytokine production, particularly in the context of inflammatory diseases.
Inhibition of Cytokines
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF). These cytokines play crucial roles in mediating inflammatory responses in diseases like rheumatoid arthritis and inflammatory bowel disease .
The proposed mechanism involves the suppression of IL-1 and TNF production, which are critical in the inflammatory cascade. By inhibiting these cytokines, this compound may reduce inflammation and associated symptoms.
Study 1: Cytokine Suppression in Rheumatoid Arthritis
A study examined the effects of various compounds on cytokine levels in patients with rheumatoid arthritis. The results demonstrated that compounds with structural similarities to this compound significantly reduced IL-1 and TNF levels, leading to decreased joint inflammation and pain .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparative Biological Activities
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[1-[ethenyl(formyl)amino]ethyl]formamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via formylation of a precursor amine using formic acid derivatives (e.g., formyl chloride) under controlled pH conditions. Palladium-catalyzed cross-coupling reactions may also be employed for introducing the ethenyl group, as seen in analogous formamide syntheses . Optimization should include:
- Temperature Control : Maintain 0–5°C during formylation to minimize side reactions.
- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands to enhance yield.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Efficiency metrics (e.g., yield, purity) should be validated via HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for formyl (δ ~8.0–8.2 ppm) and ethenyl (δ ~5.5–6.5 ppm) groups. Confirm stereochemistry via NOESY if chiral centers exist .
- FT-IR : Identify formamide C=O stretches (~1670–1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).
- HPLC : Use a C18 column with UV detection at 210–220 nm. Relative retention times (RRT) can be compared to structurally related impurities (e.g., RRT 1.3 for analogous formamides ).
Raw spectral data should be archived in appendices, with processed data in the main text .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or chromatographic data during analysis of this compound?
- Methodological Answer : Contradictions often arise from:
- Impurity Interference : Perform LC-MS to detect co-eluting species (e.g., diastereomers or hydrolyzed byproducts) .
- Solvent Artifacts : Re-run NMR in deuterated DMSO to eliminate residual proton signals.
- Column Degradation : Validate HPLC system suitability with USP resolution mixtures .
Statistical tools (e.g., ANOVA for batch variability) and error propagation models should quantify uncertainties .
Q. What strategies are effective in isolating and characterizing stereoisomers or process-related impurities in this compound?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns with heptane/ethanol mobile phases to separate enantiomers. Reference USP standards for retention behavior .
- Synthesis of Analogues : Compare impurity profiles to known related compounds (e.g., Formoterol EP Impurity I, RRT 1.3 ).
- Crystallography : For unresolved stereochemistry, perform X-ray diffraction on single crystals grown from acetonitrile/water mixtures.
Q. How should researchers design stability studies to evaluate degradation pathways under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 N HCl/NaOH).
- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 7, 14 days). Calculate rate constants using Arrhenius plots.
- Mass Balance : Ensure total impurities ≤2.0% as per ICH Q3A guidelines. Identify major degradants via LC-QTOF-MS .
Data Analysis and Reporting
Q. What statistical approaches are recommended for validating experimental reproducibility in synthesis or analysis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., catalyst loading, temperature).
- Control Charts : Track yield/purity across batches to assess process capability (Cp/Cpk >1.33).
- Uncertainty Budgets : Quantify instrument error (e.g., balance precision) and human error via Gage R&R studies .
Q. How should researchers address unresolved questions or anomalous results in publications or reports?
- Methodological Answer :
- Transparent Reporting : Clearly document anomalies (e.g., unexpected RRT shifts) in the "Discussion" section, proposing hypotheses (e.g., solvent interactions).
- Supplementary Studies : Recommend follow-up experiments (e.g., isotopic labeling for mechanistic insights).
- Ethical Clarity : Disclose limitations and avoid overinterpretation, adhering to NREC guidelines for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
